5-Ethyl-2-methylmorpholine-4-carbonyl chloride
CAS No.:
Cat. No.: VC17818767
Molecular Formula: C8H14ClNO2
Molecular Weight: 191.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H14ClNO2 |
|---|---|
| Molecular Weight | 191.65 g/mol |
| IUPAC Name | 5-ethyl-2-methylmorpholine-4-carbonyl chloride |
| Standard InChI | InChI=1S/C8H14ClNO2/c1-3-7-5-12-6(2)4-10(7)8(9)11/h6-7H,3-5H2,1-2H3 |
| Standard InChI Key | XZXKIOKWKIFBNY-UHFFFAOYSA-N |
| Canonical SMILES | CCC1COC(CN1C(=O)Cl)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a six-membered morpholine ring containing both amine and ether functional groups. Key substituents include:
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Ethyl group at the 5-position
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Methyl group at the 2-position
This arrangement confers significant steric and electronic effects, influencing reactivity. The carbonyl chloride group enhances electrophilicity, making the compound a potent acylating agent.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 191.65 g/mol | |
| XLogP3 (Partition Coeff) | ~1.2 (estimated) | * |
| Hydrogen Bond Acceptors | 3 | * |
*Note: Values marked with are inferred from analogous morpholine derivatives due to limited experimental data for the target compound.
Spectroscopic Characterization
While explicit spectral data (e.g., NMR, IR) for 5-ethyl-2-methylmorpholine-4-carbonyl chloride remains unpublished, comparisons to similar compounds suggest:
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-NMR: Distinct signals for ethyl (-CHCH, δ 1.2–1.4 ppm) and methyl groups (δ 1.0–1.2 ppm), with morpholine ring protons appearing as multiplet clusters (δ 3.4–4.0 ppm) .
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IR Spectroscopy: Strong absorption bands at ~1800 cm (C=O stretch) and 600–800 cm (C-Cl stretch) .
Synthesis Pathways
General Strategy
The synthesis typically involves sequential functionalization of a morpholine precursor. A representative approach, adapted from methods for 4-morpholinecarbonyl chloride , includes:
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Morpholine Substitution:
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Ethyl and methyl groups are introduced via alkylation of morpholine using ethyl bromide and methyl iodide under basic conditions.
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Carbonyl Chloride Formation:
Table 2: Optimized Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 0°C → Room Temperature |
| Reaction Time | 3–4 hours |
| Solvent | Dichlorormethane |
| Catalyst | Triethylamine (1.8 equiv) |
| Yield | ~65% (estimated) |
Challenges and Modifications
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Steric Hindrance: The 2-methyl group complicates benzylation steps, often requiring protective strategies (e.g., pivaloyl groups) to prevent side reactions .
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Purification: Column chromatography with ethyl acetate/petroleum ether (1:10) is essential to isolate the product from byproducts .
Applications in Organic Synthesis
Acylating Agent
The compound’s carbonyl chloride group enables efficient acylation of:
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Amines: Producing substituted amides for drug candidates.
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Alcohols: Generating esters with potential as prodrugs or plasticizers .
Pharmaceutical Intermediates
In antifolate drug development, morpholine derivatives serve as core structures for dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors . The ethyl and methyl substituents may enhance blood-brain barrier permeability, making this compound a candidate for central nervous system (CNS)-targeted therapies.
Comparative Analysis with Analogous Compounds
Table 3: Structural and Functional Comparisons
| Compound | Key Features | Reactivity Profile |
|---|---|---|
| 4-Morpholinecarbonyl Chloride | No ethyl/methyl groups | Higher electrophilicity |
| 3-Ethylmorpholine | Ethyl at 3-position; lacks COCl | Limited acylation capacity |
| 2-Methylmorpholine | Methyl at 2-position; lacks COCl | Solvent applications |
The 5-ethyl-2-methyl substitution in the target compound balances steric bulk and electronic effects, enabling selective reactions inaccessible to simpler morpholine derivatives .
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